Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate
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Overview
Description
Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and a phenyl group attached to the oxirane ring.
Preparation Methods
The synthesis of Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to obtain the desired product . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate can be compared with similar compounds such as:
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-Methyl-3-phenyloxirane: Lacks the carboxylate group, making it less reactive in certain applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Biological Activity
Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate (MDPC) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDPC is characterized by its oxirane (epoxide) ring structure, which contributes to its reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
The biological activity of MDPC is primarily attributed to its electrophilic nature. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the function of these biomolecules, potentially influencing metabolic pathways and cellular signaling processes.
Biological Activity and Applications
Research indicates that MDPC exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that MDPC may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis. In vitro assays have demonstrated its potential as an antitumor agent against various cancer cell lines .
- Enzyme Interactions : MDPC has been studied for its ability to interact with enzymes, particularly those involved in metabolic processes. Its electrophilic properties allow it to form adducts with active site residues, potentially altering enzyme kinetics and functionality .
- Therapeutic Applications : Ongoing research is exploring the use of MDPC as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing new drugs targeting specific diseases.
Case Studies
Several studies have investigated the biological effects of MDPC:
- Study on Antitumor Effects : A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of MDPC on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent antitumor activity .
- Enzyme Inhibition Study : Another study focused on the inhibition of cytochrome P450 enzymes by MDPC. The compound was shown to significantly inhibit CYP2D6 activity, which is crucial for drug metabolism, indicating potential implications for drug-drug interactions in clinical settings .
Summary of Key Research Findings
Study | Findings |
---|---|
Antitumor Activity | Significant cytotoxicity against MCF-7 cells |
Enzyme Interaction | Inhibition of CYP2D6 enzyme activity |
Synthesis Applications | Potential precursor for novel therapeutic agents |
Properties
IUPAC Name |
methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSAAXPHUIGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.